molecular formula C9H12BN3O4 B12055027 6-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione

6-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Katalognummer: B12055027
Molekulargewicht: 237.02 g/mol
InChI-Schlüssel: ARGSXNGRWNUSLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a heterocyclic compound that features a unique combination of boron, nitrogen, and oxygen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 5-amino-pyrazoles with boronic acids or boronic esters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require refluxing to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-nitrogen heterocycles.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce different boron-nitrogen heterocycles.

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

Wirkmechanismus

The mechanism by which 6-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of boron within its structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications that require boron-containing compounds, such as in the development of new materials and catalysts .

Eigenschaften

Molekularformel

C9H12BN3O4

Molekulargewicht

237.02 g/mol

IUPAC-Name

6-methyl-2-(2-methylpyrazol-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C9H12BN3O4/c1-12-5-8(14)16-10(17-9(15)6-12)7-3-4-11-13(7)2/h3-4H,5-6H2,1-2H3

InChI-Schlüssel

ARGSXNGRWNUSLY-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=NN2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.